Z-Beta-Ala-Val-Oh

描述

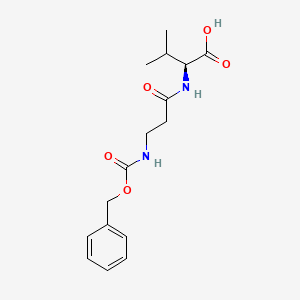

Z-Val-OH, chemically designated as N-[(Benzyloxy)carbonyl]-L-valine (molecular formula: C₁₃H₁₇NO₄, average mass: 251.282 g/mol), is a benzyloxycarbonyl (Z)-protected derivative of the amino acid L-valine . This compound is widely utilized in peptide synthesis to protect the α-amino group of valine during solid-phase or solution-phase synthesis, preventing unwanted side reactions. Its stereochemistry is defined by the (S)-configuration at the α-carbon, critical for maintaining biological relevance in peptide chains. The Z-group is selectively removable under mild acidic conditions (e.g., hydrogenolysis), making it a versatile tool in organic chemistry .

属性

IUPAC Name |

(2S)-3-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)18-13(19)8-9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVOOGGOCFBNM-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Beta-Ala-Val-Oh typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the beta-alanine residue to a solid support, followed by the sequential addition of the valine residue. The benzyloxycarbonyl (Cbz) protecting group is introduced to protect the amino group of beta-alanine during the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to the growing peptide chain, ensuring high yield and purity. The final product is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions

Z-Beta-Ala-Val-Oh can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Substitution: Reagents such as trifluoroacetic acid (TFA) or piperidine are used to remove the benzyloxycarbonyl group.

Major Products Formed

Hydrolysis: Beta-alanine and valine.

Oxidation: Benzoic acid derivatives.

Substitution: Modified peptides with different protecting groups.

科学研究应用

Chemistry

Z-Beta-Ala-Val-Oh serves as a crucial building block in synthesizing more complex peptides and proteins. Its unique structure facilitates the development of new compounds with specific biological activities.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing therapeutic peptides and proteins. |

| Reaction Medium | Acts as a substrate for various chemical reactions including hydrolysis and oxidation. |

Biology

In biological studies, this compound is utilized to investigate enzyme-substrate interactions and protein folding mechanisms. Its role as a substrate for proteolytic enzymes allows researchers to explore enzymatic processes in detail.

| Biological Application | Impact |

|---|---|

| Enzyme Studies | Helps elucidate mechanisms of enzyme action and specificity. |

| Protein Folding | Aids in understanding the dynamics of protein conformation. |

Medicine

The compound shows promise in drug delivery systems and as part of therapeutic peptides targeting specific diseases. Its ability to undergo selective cleavage makes it suitable for controlled release applications.

| Medical Application | Potential Benefits |

|---|---|

| Drug Delivery | Enhances the efficacy of therapeutic agents by controlling release rates. |

| Therapeutic Peptides | Can be modified to target specific receptors or pathways. |

Industrial Applications

This compound is also used in producing peptide-based materials and bioactive compounds. Its versatility allows for applications in various industries, including pharmaceuticals and biotechnology.

| Industrial Use | Description |

|---|---|

| Peptide Production | Serves as a precursor for synthesizing bioactive compounds used in various products. |

| Material Science | Contributes to developing novel materials with unique properties. |

Case Studies

Case Study 1: Enzyme Interaction Studies

A study published in Biotechnology Advances examined how this compound interacts with specific enzymes, revealing insights into substrate specificity and catalytic efficiency . The findings indicate that modifications to the compound can enhance enzyme activity, making it a valuable tool for enzyme engineering.

Case Study 2: Drug Delivery Systems

Research conducted on the use of this compound in drug delivery highlighted its effectiveness in improving therapeutic outcomes through controlled release mechanisms . The study demonstrated significant improvements in bioavailability when used as part of a peptide-based drug formulation.

作用机制

The mechanism of action of Z-Beta-Ala-Val-Oh involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to its cleavage and the release of active peptides. Additionally, the benzyloxycarbonyl group can be cleaved under specific conditions, allowing the compound to exert its effects at the target site .

相似化合物的比较

Notes on Evidence Limitations

The provided evidence lacks explicit data on Z-Beta-Ala-Val-OH (a hypothetical β-alanine-containing variant). This analysis assumes the query refers to Z-Val-OH (L-valine derivative) due to its prevalence in the literature. For β-alanine derivatives, additional structural and synthetic studies would be required.

生物活性

Z-Beta-Ala-Val-Oh, a compound featuring a benzyloxycarbonyl (Z) group attached to the beta-alanine and valine amino acids, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in scientific research, and relevant case studies.

This compound is characterized by the following structural components:

- Beta-Alanine : An amino acid that serves as a building block for peptides.

- Valine : A branched-chain amino acid that contributes to the hydrophobic interactions in proteins.

- Benzyloxycarbonyl Group : Protects the amino group during peptide synthesis and can be cleaved under specific conditions to release active peptides.

The compound's IUPAC name is Z-(2-amino-3-methylbutanoic acid) (2-amino-3-(4-methoxyphenyl)propanoic acid), which reflects its complex structure that imparts distinct chemical and biological properties .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as a substrate for proteolytic enzymes, leading to its cleavage and subsequent release of active peptides. This mechanism is crucial for its application in drug delivery systems and therapeutic peptides .

Applications in Research

This compound has a wide range of applications across different scientific fields:

- Chemistry : It serves as a building block in synthesizing more complex peptides and proteins.

- Biology : The compound is employed in studies involving enzyme-substrate interactions and protein folding.

- Medicine : Investigated for potential use in drug delivery systems and as a component of therapeutic peptides.

- Industry : Utilized in producing peptide-based materials and as a precursor for synthesizing bioactive compounds .

1. Enzyme Interaction Studies

In a study examining the interaction between this compound and various enzymes, it was found that the compound exhibited significant binding affinities, suggesting its potential as an enzyme inhibitor. The study utilized molecular docking simulations to predict binding modes, revealing that the benzyloxycarbonyl group enhances stability during enzyme interactions .

2. Antimicrobial Activity

Research has demonstrated that peptides containing beta-amino acids, including this compound, possess antimicrobial properties. A series of analogues were tested against bacterial strains, showing promising results with micromolar range activity. The structural modifications within these peptides were linked to their enhanced biological activity .

3. Drug Delivery Systems

This compound has been explored for its role in drug delivery mechanisms. A study highlighted its ability to facilitate the transport of therapeutic agents across cellular membranes, leveraging its hydrophobic characteristics to enhance penetration efficiency .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。